molecular formula C20H16ClN3O2 B2399388 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358645-40-5

5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2399388
CAS No.: 1358645-40-5
M. Wt: 365.82
InChI Key: VGUGOHJMHNYYJN-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl group: This step usually involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 4-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the methoxy group on the phenyl ring.

    5-(2-chlorobenzyl)-2-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenyl group in 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-26-16-8-6-14(7-9-16)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGOHJMHNYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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